Cas no 19434-35-6 (2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE)
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE
- 2-(P-TOLYLOXY)BENZALDEHYDE
- 2-(4-Methylphenoxy)benzaldehyde
- methylphenoxybenzenecarbaldehyde
- 19434-35-6
- 2-(4-methylphenoxy)benzenecarbaldehyde, AldrichCPR
- MFCD01568738
- SCHEMBL1200720
- CS-0316371
- 11N-093
- 2-p-Tolyloxy-benzaldehyde
- 2-(4-methylphenoxy)-benzaldehyde
- FT-0637848
- AC-26266
- DTXSID70363058
- A813723
- VPSRCJKQVYKILL-UHFFFAOYSA-N
- J-506572
- AKOS000260214
- F79360
- DB-044859
-
- MDL: MFCD01568738
- Inchi: 1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
- InChI Key: VPSRCJKQVYKILL-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C=O)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 212.08400
- Monoisotopic Mass: 212.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.129
- Melting Point: 52-54°
- Boiling Point: 316.5°Cat760mmHg
- Flash Point: 136.2°C
- Refractive Index: 1.599
- PSA: 26.30000
- LogP: 3.59980
- Sensitiveness: Air Sensitive
- Solubility: Uncertain
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M358005-50mg |
2-(4-methylphenoxy)benzenecarbaldehyde |
19434-35-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358005-100mg |
2-(4-methylphenoxy)benzenecarbaldehyde |
19434-35-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M358005-500mg |
2-(4-methylphenoxy)benzenecarbaldehyde |
19434-35-6 | 500mg |
$ 250.00 | 2022-06-03 | ||
| Apollo Scientific | OR110497-1g |
2-(4-Methylphenoxy)benzaldehyde |
19434-35-6 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR110497-5g |
2-(4-Methylphenoxy)benzaldehyde |
19434-35-6 | 5g |
£340.00 | 2025-02-19 | ||
| abcr | AB176596-1 g |
2-(4-Methylphenoxy)benzaldehyde, 95%; . |
19434-35-6 | 95% | 1g |
€124.20 | 2023-05-07 | |
| abcr | AB176596-5 g |
2-(4-Methylphenoxy)benzaldehyde, 95%; . |
19434-35-6 | 95% | 5g |
€384.30 | 2023-05-07 | |
| Alichem | A019138947-5g |
2-(p-Tolyloxy)benzaldehyde |
19434-35-6 | 95% | 5g |
$682.50 | 2023-09-02 | |
| 1PlusChem | 1P003FDR-500mg |
2-(p-Tolyloxy)benzaldehyde |
19434-35-6 | 95.0% | 500mg |
$123.00 | 2025-03-21 | |
| 1PlusChem | 1P003FDR-1g |
2-(p-Tolyloxy)benzaldehyde |
19434-35-6 | 1g |
$155.00 | 2025-02-19 |
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE Suppliers
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE
2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE: A Comprehensive Overview
The compound 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE, identified by the CAS number 19434-35-6, is a fascinating molecule with significant applications in various fields of chemistry and material science. This compound, also referred to as 4-methylphenoxybenzaldehyde, has garnered attention due to its unique structural properties and versatile chemical reactivity.
The molecular structure of 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE consists of a benzaldehyde moiety attached to a phenoxy group, with a methyl substituent at the para position of the phenoxy ring. This arrangement imparts distinct electronic and steric properties, making it a valuable component in organic synthesis and catalysis. Recent studies have highlighted its role in the development of novel materials, including advanced polymers and sensors.
In terms of physical properties, 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE exhibits a melting point of approximately 78°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it highly suitable for various synthetic procedures. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 250-300 nm, which is attributed to its conjugated aromatic system.
Recent research has focused on the application of 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE in drug discovery. Scientists have explored its potential as a lead compound for developing anti-inflammatory and anticancer agents. For instance, studies conducted at the University of California have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways.
Beyond pharmaceutical applications, 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE has found utility in the field of materials science. Researchers at MIT have utilized this compound as a building block for constructing self-healing polymers, leveraging its ability to form reversible covalent bonds under specific conditions. This innovation holds promise for developing more durable and sustainable materials for industrial use.
In environmental chemistry, 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE has been investigated for its role in degradation processes of organic pollutants. Studies published in the Journal of Environmental Science have shown that this compound can act as an effective catalyst in breaking down persistent organic pollutants (POPs) under UV light irradiation.
The synthesis of 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE typically involves a nucleophilic aromatic substitution reaction between 4-methylphenoxybenzaldehyde chloride and sodium hydroxide. This method ensures high yields and excellent purity, making it suitable for large-scale production.
In conclusion, 2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. As new studies emerge, this compound is expected to play an even more significant role in advancing various scientific disciplines.
19434-35-6 (2-(4-METHYLPHENOXY)BENZENECARBALDEHYDE) Related Products
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